molecular formula C19H23ClN2O2 B13501883 benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride

benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride

Cat. No.: B13501883
M. Wt: 346.8 g/mol
InChI Key: MXGWVWXJMGLVSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-phenylpiperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride is unique due to its specific structure, which combines the properties of benzyl carbamate and 4-phenylpiperidine. This combination allows it to exhibit unique chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

benzyl N-(4-phenylpiperidin-4-yl)carbamate;hydrochloride

InChI

InChI=1S/C19H22N2O2.ClH/c22-18(23-15-16-7-3-1-4-8-16)21-19(11-13-20-14-12-19)17-9-5-2-6-10-17;/h1-10,20H,11-15H2,(H,21,22);1H

InChI Key

MXGWVWXJMGLVSE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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